Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate
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Overview
Description
Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound features a piperidine ring substituted with a phenyl group, an ethyl group, and a propan-2-yl ester group. It is known for its applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 4-phenylpiperidine with ethyl bromide and isopropyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethyl group and the propan-2-yl ester group are introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is known to act on opioid receptors, particularly the mu-opioid receptor, where it exerts its analgesic effects. The compound binds to these receptors, leading to the inhibition of pain signals and providing relief from moderate to severe pain.
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): Another piperidinecarboxylate ester with similar analgesic properties.
Ketobemidone: A compound with a similar structure and opioid receptor activity.
Alvimopan: A piperidine derivative used for its gastrointestinal effects.
Loperamide: An opioid receptor agonist used to treat diarrhea.
Diphenoxylate: Similar to loperamide, used for its antidiarrheal properties.
Uniqueness
Propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate is unique due to its specific ester group, which influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This uniqueness makes it a valuable compound for specific therapeutic applications and research studies.
Properties
CAS No. |
61630-57-7 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
propan-2-yl 1-ethyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-18-12-10-17(11-13-18,16(19)20-14(2)3)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
OMTWTNIZJINMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OC(C)C |
Origin of Product |
United States |
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